(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
The primary target of 1-(2-methoxybenzoyl)piperazine hydrochloride, also known as (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride, is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound acts as an antagonist at the alpha1-adrenergic receptor . It binds to the receptor, preventing the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine from activating the receptor . This blockade results in a decrease in smooth muscle contraction in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The compound’s action on the alpha1-adrenergic receptor affects the adrenergic signaling pathway. This pathway plays a crucial role in the regulation of various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
Similar compounds have shown good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining its effectiveness in the body.
Result of Action
The antagonistic action of the compound on the alpha1-adrenergic receptor results in a decrease in smooth muscle contraction. This can lead to a reduction in blood pressure and relief from symptoms of benign prostatic hyperplasia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate reagents. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy acids, while reduction could produce alcohol derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including binding to specific receptors.
Medicine: Research explores its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A closely related compound with similar structural features.
(2-Methoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone: Another derivative with potential therapeutic applications.
Uniqueness
(2-Methoxyphenyl)(piperazin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and piperazine moieties contribute to its versatility in various reactions and applications.
Properties
IUPAC Name |
(2-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQQUOJYSYJORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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